Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate is a synthetic organic compound with the molecular formula C14H14FNO3. This compound is characterized by the presence of a pyrrole ring substituted with a benzyl group, a fluoro group, and a hydroxy group, along with an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives, which share a similar structure, are known to interact with their targets in various ways, including through electrophilic substitution .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Indole derivatives are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Benzylation: The benzyl group can be introduced via a Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Esterification: The carboxylic acid group can be converted to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Ethyl 1-benzyl-4-fluoro-3-hydroxy-1H-pyrrole-2-carboxylate can be compared with similar compounds such as:
Ethyl 1-benzyl-3-hydroxy-1H-pyrrole-2-carboxylate: Lacks the fluoro group, which may result in different biological activities.
Ethyl 1-benzyl-4-chloro-3-hydroxy-1H-pyrrole-2-carboxylate: The chloro group can have different electronic and steric effects compared to the fluoro group.
Ethyl 1-benzyl-4-fluoro-1H-pyrrole-2-carboxylate: Lacks the hydroxy group, which can affect its reactivity and interactions.
This compound stands out due to the combination of its functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-benzyl-4-fluoro-3-hydroxypyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3/c1-2-19-14(18)12-13(17)11(15)9-16(12)8-10-6-4-3-5-7-10/h3-7,9,17H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBONUZIUHNJFEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1CC2=CC=CC=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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